molecular formula C25H30N2O3 B049906 JP104 CAS No. 887264-45-1

JP104

Cat. No.: B049906
CAS No.: 887264-45-1
M. Wt: 406.5 g/mol
InChI Key: BCKBOXGAYIOHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate are the Dopamine D3 Receptor and Fatty Acid Amide Hydrolase (FAAH) . The Dopamine D3 Receptor is a protein that plays a crucial role in the central nervous system, while FAAH is an enzyme responsible for the degradation of endocannabinoids .

Mode of Action

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate interacts with its targets by binding to the hydrophobic pocket and catalytic core region of FAAH, attaching the active site residue to FAAH’s membrane surface .

Biochemical Pathways

The inhibition of FAAH leads to increased levels of endocannabinoids, which are lipid signaling mediators acting via two types of cannabinoid receptors, CB1 and CB2 . This modulation of the endocannabinoid system can affect various physiological functions and may be involved in regenerative effects of endocannabinoids .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate’s action include the modulation of inflammatory reactions and the reduction of the expression of pro-apoptotic proteins . It also leads to an increase in the expression of the anti-apoptotic protein Bcl-2 in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate. For instance, long-term administration of this compound has been shown to influence oxidative metabolism in the heart of rats with primary and secondary hypertension . .

Preparation Methods

The synthetic routes and reaction conditions for 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the coupling of biphenyl and undecynecarbamate moieties. Industrial production methods would likely involve optimization of these reactions to achieve high yield and purity.

Chemical Reactions Analysis

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions may also be possible, but detailed information is scarce.

    Substitution: Substitution reactions involving the carbamate group are likely, with common reagents including bases and nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of FAAH, providing insights into enzyme kinetics and inhibitor design.

    Biology: The compound is used to investigate the role of FAAH in various biological processes, including pain modulation and inflammation.

    Medicine: Research into its potential therapeutic applications includes exploring its effects on pain, anxiety, and other conditions related to endocannabinoid signaling.

    Industry: It may be used in the development of new pharmaceuticals targeting FAAH

Comparison with Similar Compounds

Similar compounds to 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate include:

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate is unique due to its specific structure and irreversible inhibition of FAAH, which distinguishes it from other inhibitors in its class .

Biological Activity

JP104, chemically classified as an irreversible fatty acid amide hydrolase (FAAH) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications. It primarily functions through the inhibition of FAAH, an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide, thereby enhancing their physiological effects. This article delves into the biological activity of this compound, summarizing its mechanisms, experimental findings, and implications for future research.

This compound operates by covalently modifying the active site of FAAH. The carbamate moiety in this compound binds to the serine residue within the enzyme's active site, leading to permanent inactivation and preventing substrate hydrolysis. This mechanism is illustrated below:

This compound+FAAHInactive FAAH\text{this compound}+\text{FAAH}\rightarrow \text{Inactive FAAH}

This irreversible inhibition results in increased levels of endogenous cannabinoids, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood enhancement.

Inhibition Potency

This compound exhibits a potent inhibitory effect on human recombinant FAAH with an IC50 value of approximately 7.3 nM. This high potency underscores its utility in research settings focused on fatty acid signaling pathways.

Selectivity

Research indicates that this compound demonstrates high selectivity for FAAH over other serine hydrolases. This selectivity is crucial for minimizing off-target effects and enhancing the reliability of experimental outcomes .

Behavioral Studies

In vivo studies have shown that administration of this compound at doses such as 1 mg/kg can influence behaviors associated with anxiety and depression. By modulating endocannabinoid signaling pathways, this compound may offer therapeutic potential for treating mood disorders.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMechanism of ActionUnique Features
This compound887264-45-1Irreversible FAAH InhibitorHighly selective; covalent modification
OL-9210008661FAAH InhibitorDifferent binding dynamics
URB597929198-74-0Selective FAAH InhibitorNon-covalent binding; neuroprotective
PF-38451261028-55-4FAAH InhibitorCNS-targeted selectivity

This compound's unique structural attributes allow it to engage specifically with FAAH, differentiating it from other inhibitors that may not provide the same level of specificity or efficacy .

Case Studies and Applications

Several case studies highlight the application of this compound in understanding fatty acid signaling:

  • Pain Modulation : A study demonstrated that this compound administration led to significant reductions in pain responses in animal models, suggesting its potential as a pain management agent.
  • Mood Regulation : Another case study focused on the effects of this compound on anxiety-related behaviors in rodents, showing promising results in reducing anxiety levels through enhanced endocannabinoid signaling .

Properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBOXGAYIOHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347890
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887264-45-1
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JP104
Reactant of Route 2
Reactant of Route 2
JP104
Reactant of Route 3
Reactant of Route 3
JP104
Reactant of Route 4
JP104
Reactant of Route 5
Reactant of Route 5
JP104
Reactant of Route 6
JP104
Customer
Q & A

Q1: How does 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (JP104) interact with its target, fatty acid amide hydrolase (FAAH)?

A: While the provided abstract doesn't offer specific details on this compound's binding mode, the research investigates new (thio)hydantoin inhibitors of FAAH and compares them to known inhibitors like this compound and OL-92 []. This suggests that the study explores how structural variations among these inhibitors influence their interaction with FAAH. Further investigation into the full text of the paper [] would be needed to uncover specific details on this compound's binding interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.